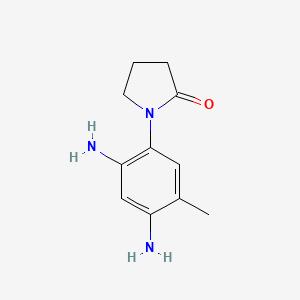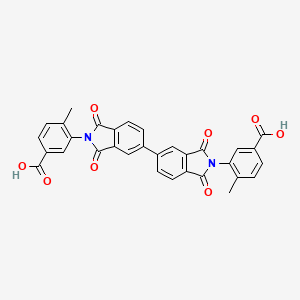![molecular formula C16H11N5O B6015322 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline](/img/structure/B6015322.png)
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline is an organic compound that features a quinoline core substituted with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable functional group in drug design and other chemical applications.
Méthodes De Préparation
The synthesis of 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment to Quinoline: The synthesized tetrazole can then be attached to the quinoline core through an ether linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis or continuous flow chemistry.
Analyse Des Réactions Chimiques
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole moiety can mimic carboxylic acids, making it useful in drug design for targeting specific biological pathways.
Material Science: The stability and electronic properties of the tetrazole ring make the compound suitable for use in materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate receptor-ligand interactions and other biochemical processes.
Mécanisme D'action
The mechanism of action of 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and electrostatic interactions with biological targets, mimicking the behavior of carboxylic acids . This allows the compound to modulate biological pathways and exert its effects in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline include:
1-phenyl-1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
Quinoline derivatives: Compounds with various substituents on the quinoline ring, used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its combination of the quinoline core and the tetrazole moiety, providing a versatile scaffold for drug design and material science applications.
Propriétés
IUPAC Name |
8-(1-phenyltetrazol-5-yl)oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c1-2-8-13(9-3-1)21-16(18-19-20-21)22-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESRXEZHRUUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![1-(3-Acetylphenyl)-3-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]urea](/img/structure/B6015256.png)
![N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6015264.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015274.png)
![{1-[2-(2-fluorophenyl)-1-methylethyl]-2-piperidinyl}methanol](/img/structure/B6015287.png)

![N-methyl-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6015311.png)
![3-Methyl-4-(4-propoxyphenyl)-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6015313.png)

![7,8-dimethyl-1-phenyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B6015329.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6015330.png)
![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)
